

AG-490: A Technical Guide to Targets, Selectivity, and Experimental Evaluation

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Compound of Interest

Compound Name: AG-490

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, also known as Tyrphostin B42, is a synthetically derived member of the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] It functions as an ATP-competitive inhibitor, primarily investigated for its capacity to block signal transduction pathways crucial for cell proliferation, differentiation, and survival.[3] **AG-490** has been widely utilized as a chemical probe to investigate the roles of the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) signaling cascades in various physiological and pathological contexts, particularly in oncology and immunology.[1][4] This document provides a comprehensive technical overview of **AG-490**'s target profile, selectivity, and the experimental methodologies used for its characterization.

Quantitative Data on Target Inhibition

The inhibitory activity of **AG-490** is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the specific kinase and the assay format (cell-free versus cell-based).

Table 1: Kinase Inhibition Profile (Cell-Free Assays)

Target Kinase	IC50 Value (μM)	Reference(s)
EGFR	0.1	[1][5][6][7]
JAK2	~10 - 11	[1][6][7][8]
JAK3	12 - 25	[7][8]
ErbB2 (HER2)	13.5	[1][6][7]
JAK1	>125 (Inactive)	[9]
TYK2	>80 (Inactive)	[9]

Note: Some studies have reported significantly higher IC50 values for JAK2 (>125 μM) in enzymatic assays, suggesting that the widely cited potency may not be universally observed and that experimental context is critical.[9] Researchers are advised to interpret data generated with **AG-490** with caution.[9]

Table 2: Cellular Activity Profile

| Cell Line/Model | Biological Effect | IC50 Value (μM) | Reference(s) | | :--- | :--- | :--- | | IL-2-dependent T cells (D10) | Inhibition of cell proliferation | 25 [[1][5]] | | IL-2-dependent T cells (D10) | Inhibition of STAT5a/5b phosphorylation | 50 - 70 [[1]] | | Mycosis Fungoides (MF) tumor cells | Inhibition of IL-2-induced growth | 20 [[5]] | | Mycosis Fungoides (MF) tumor cells | Inhibition of spontaneous growth | 75 [[5]] | | HER-2 driven cells | Inhibition of cell proliferation | 3.5 [[5]] | | Pre-B Acute Leukemia (ALL) cells | Growth blockage (induces apoptosis) | 5 [[5]] | | Gallbladder Cancer (GBC-SD, SGC-996) | Inhibition of cell growth and invasion | - [[10]] | | Keloid Fibroblasts (HKFs) | Inhibition of proliferation | Concentration-dependent [[11][12]] |

Table 3: Kinase Selectivity Profile

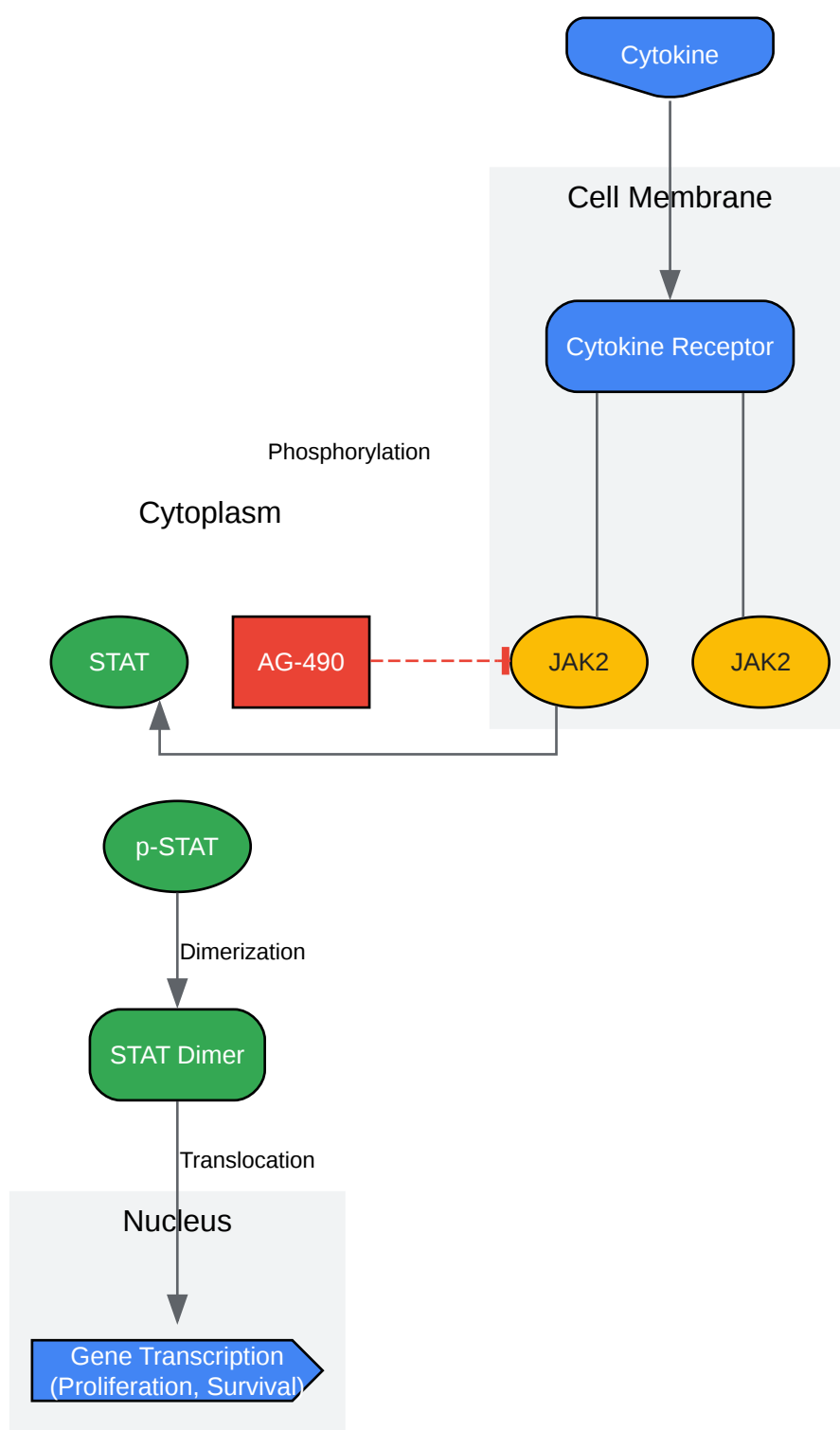
Kinase Family	Specific Kinases Not Inhibited	Reference(s)
Src family kinases	Lck, Lyn, Src	[5][7]
Tec family kinases	Btk	[5][7]
Syk family kinases	Syk	[5][7]

Signaling Pathways and Mechanism of Action

AG-490 exerts its biological effects by interfering with key signaling cascades. Its primary mechanism involves the inhibition of tyrosine phosphorylation, a critical step in signal transduction.

The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal target of **AG-490**.^{[4][10][11][12]} This pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating genes involved in immunity, proliferation, and hematopoiesis.^[8] **AG-490** inhibits JAK2 and JAK3, preventing the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT3 and STAT5.^{[1][3]} This blockade suppresses the dimerization of STAT proteins, their translocation to the nucleus, and the transcription of target genes.^[4]

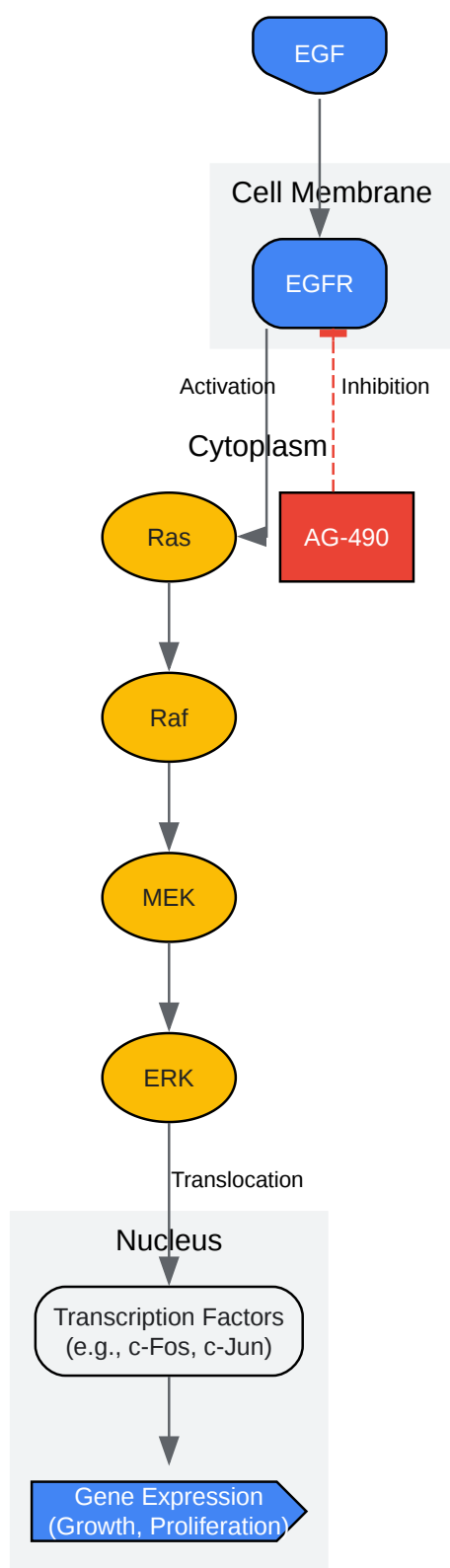


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Caption: Inhibition of the JAK-STAT signaling pathway by **AG-490**.

The EGFR-MAPK Pathway

AG-490 is a potent inhibitor of EGFR autophosphorylation.^[5] By targeting EGFR, it can block downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) cascade, which is fundamental for cell growth and proliferation.^[13] This dual activity against both JAK and EGFR pathways makes **AG-490** a tool for studying the crosstalk between these critical signaling networks in cancer.



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Caption: AG-490-mediated inhibition of the EGFR-MAPK signaling cascade.

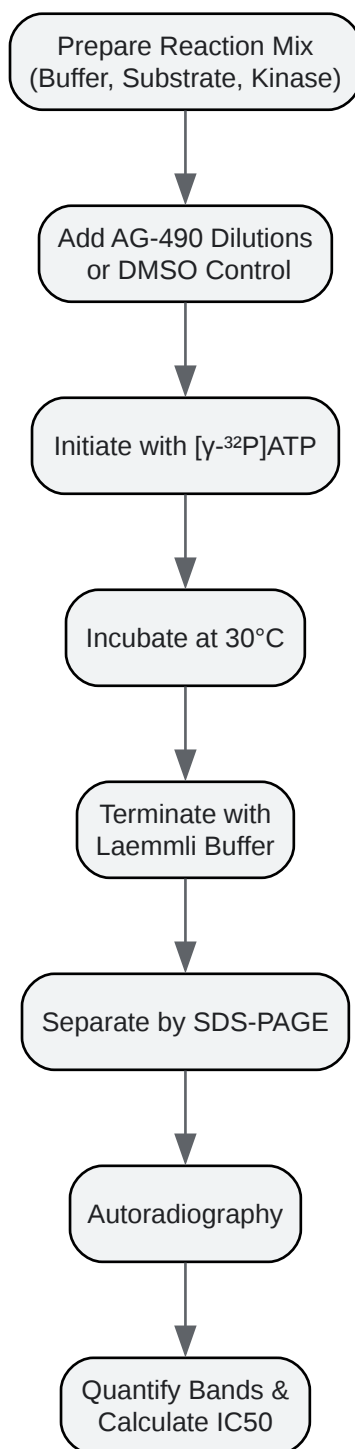
Experimental Protocols

In Vitro Kinase Assay (Radiolabeled ATP Method)

This protocol is a generalized method to determine the direct inhibitory effect of **AG-490** on a purified kinase.

Methodology:

- **Prepare Kinase Reaction Master Mix:** In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer (e.g., 25 mM HEPES, pH 7.3), MgCl₂ (10 mM), and the specific peptide or protein substrate.[\[14\]](#)
- **Aliquot Kinase:** Add purified recombinant kinase (e.g., JAK2, EGFR) to each reaction tube. Typical amounts range from 0.1-1.0 µg per reaction.[\[15\]](#)
- **Add Inhibitor:** Add varying concentrations of **AG-490** (dissolved in DMSO) or DMSO vehicle control to the tubes. The final DMSO concentration should be kept constant across all samples (typically ≤1%).
- **Initiate Reaction:** Start the kinase reaction by adding ATP mix. This mix contains unlabeled ATP and a small amount of radiolabeled [γ -³²P]ATP. The final ATP concentration should be near the K_m value for the specific kinase if known.[\[14\]](#)[\[15\]](#)
- **Incubation:** Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
- **Terminate Reaction:** Stop the reaction by adding 5x Laemmli sample buffer containing EDTA.[\[15\]](#)[\[16\]](#)
- **SDS-PAGE and Autoradiography:** Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
- **Quantification:** Quantify the band intensity to determine the extent of phosphorylation at each **AG-490** concentration and calculate the IC₅₀ value.



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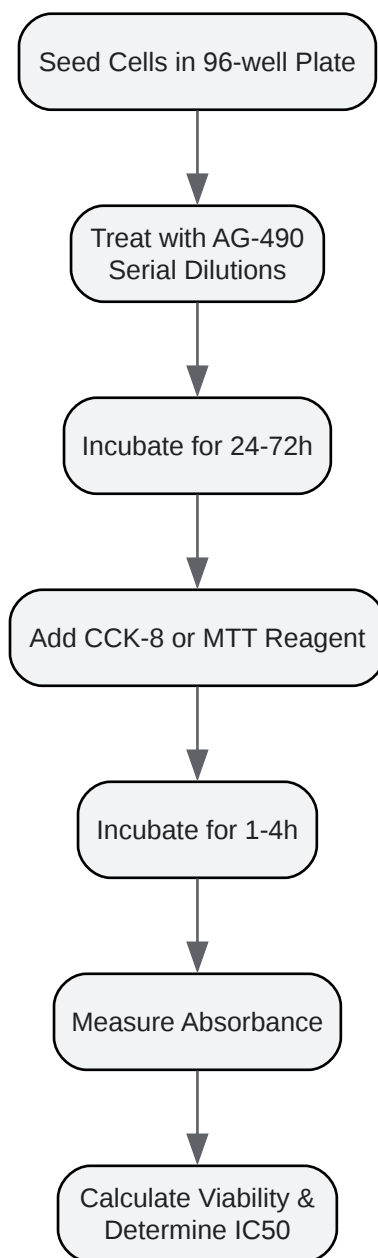
Caption: Workflow for a typical in vitro radiolabeled kinase assay.

Cell Proliferation Assay (CCK-8/MTT Method)

This protocol assesses the cytostatic or cytotoxic effects of **AG-490** on a cell line of interest.

Methodology:

- Cell Seeding: Seed cells (e.g., human keloid fibroblasts, GBC-SD cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[\[11\]](#)
- Compound Treatment: Treat the cells with a serial dilution of **AG-490** (e.g., 0, 12.5, 25, 50, 100 μ M) and a vehicle control (DMSO).[\[11\]](#)[\[12\]](#)
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[\[11\]](#)
- Add Reagent: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.
- Measure Absorbance: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.



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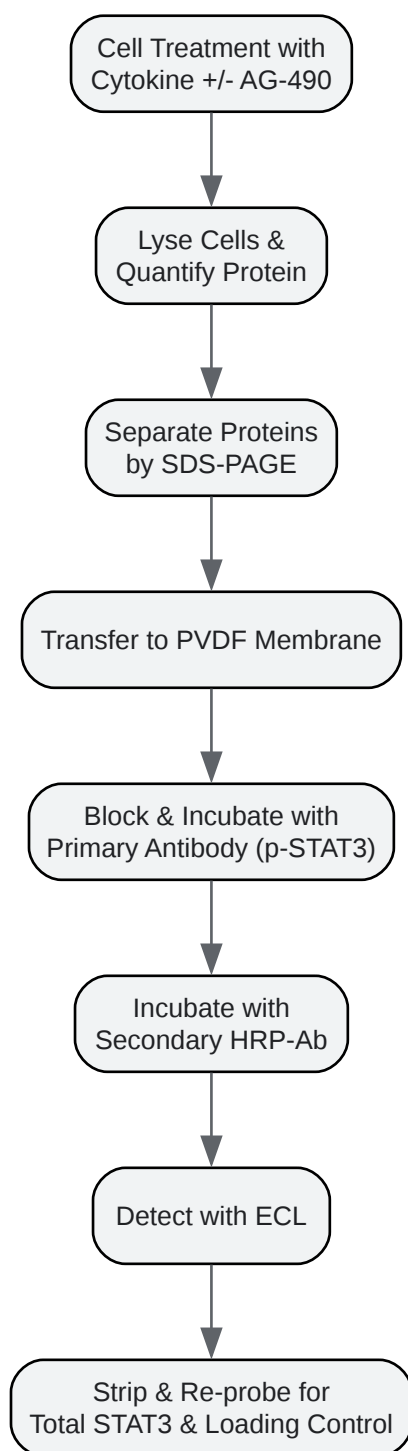
Caption: Workflow for a cell proliferation assay to evaluate **AG-490** efficacy.

Western Blotting for Phospho-STAT3 Analysis

This protocol measures the inhibition of JAK2 downstream signaling by quantifying the phosphorylation of its substrate, STAT3.[3]

Methodology:

- **Cell Culture and Treatment:** Culture cells to ~80% confluency. Starve cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate cytokine (e.g., IL-6) in the presence of various concentrations of **AG-490** or DMSO control for a short period (e.g., 15-30 minutes).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[\[3\]](#)
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- **SDS-PAGE:** Denature protein lysates by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[3\]](#)
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, e.g., Tyr705).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
- **Stripping and Re-probing:** Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β -actin) to confirm equal protein loading and assess the specificity of the inhibition.



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Caption: Experimental workflow for Western Blot analysis of p-STAT3.

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